molecular formula C20H30N2O3S B2386632 Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-53-0

Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2386632
CAS No.: 887900-53-0
M. Wt: 378.53
InChI Key: KJIKNPBWPQGNNR-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic heteroaromatic motif frequently used as ATP-mimetic kinase inhibitors . The thieno[2,3-c]pyridine scaffold meets the criteria of having hydrogen bond donor–acceptor hinge binder motifs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present and their arrangement on the thieno[2,3-c]pyridine core. Thieno[2,3-c]pyridine derivatives are known to participate in a variety of chemical reactions due to the presence of the heteroatom in the aromatic ring .

Scientific Research Applications

Chemical Synthesis and Applications

Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is involved in various chemical synthesis processes. For instance, it plays a role in the phosphine-catalyzed [4 + 2] annulation for synthesizing tetrahydropyridines, which are significant in organic chemistry due to their regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003). This compound also contributes to the synthesis of antibacterial agents, particularly in the development of naphthyridine-carboxylic acids, which exhibit promising antibacterial properties (Bouzard et al., 1992).

Photochemical Studies

In photochemistry, this compound has been studied for its behavior under light exposure. Specifically, the photocyclization of derivatives of this compound has been observed, which is important for understanding light-induced chemical reactions (Anklam, Lau, & Margaretha, 1985).

Synthesis of Beta-Lactam Antibiotics

It is also involved in the synthesis of beta-lactam antibiotics. Research has shown that its derivatives can be used to create novel tricyclic β-lactams, which are crucial in developing new antibiotics (Kametani et al., 1980).

Palladium-Catalyzed Reactions

This compound has applications in palladium-catalyzed couplings and intramolecular cyclizations, crucial for synthesizing complex organic molecules and potential pharmaceutical compounds (Calhelha & Queiroz, 2010).

Spin Probe Technique Studies

In physical chemistry, derivatives of this compound have been used as spin probes in the study of reversed micelles, contributing significantly to our understanding of colloidal and surface chemistry (Căldăraru et al., 1992).

Catalysis and Polymerization

This compound is also relevant in the study of catalysts and polymerization processes. For example, its derivatives have been used in the study of zeolites for methylation reactions, which are pivotal in petrochemical and pharmaceutical industries (Zhang et al., 2010).

Mechanism of Action

Thieno[2,3-c]pyridine derivatives are often used as ATP-mimetic kinase inhibitors . They interact with the hinge region of their kinase: the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .

Future Directions

Thieno[2,3-c]pyridine derivatives have potential applications in medicinal chemistry, particularly as kinase inhibitors . Future research could focus on exploring the therapeutic potential of this compound and related derivatives.

Properties

IUPAC Name

methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-19(2)11-13-14(18(24)25-5)17(26-15(13)20(3,4)22-19)21-16(23)12-9-7-6-8-10-12/h12,22H,6-11H2,1-5H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIKNPBWPQGNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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